5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16566458
InChI: InChI=1S/C15H18N8/c16-6-11-7-20-15(9-19-11)23-14-5-13(12(17)8-21-14)22-10-1-3-18-4-2-10/h5,7-10,18H,1-4,17H2,(H2,20,21,22,23)
SMILES:
Molecular Formula: C15H18N8
Molecular Weight: 310.36 g/mol

5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

CAS No.:

Cat. No.: VC16566458

Molecular Formula: C15H18N8

Molecular Weight: 310.36 g/mol

* For research use only. Not for human or veterinary use.

5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile -

Specification

Molecular Formula C15H18N8
Molecular Weight 310.36 g/mol
IUPAC Name 5-[[5-amino-4-(piperidin-4-ylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Standard InChI InChI=1S/C15H18N8/c16-6-11-7-20-15(9-19-11)23-14-5-13(12(17)8-21-14)22-10-1-3-18-4-2-10/h5,7-10,18H,1-4,17H2,(H2,20,21,22,23)
Standard InChI Key IMSFWGDPEQXDQA-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1NC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile (molecular formula: C15H18N8\text{C}_{15}\text{H}_{18}\text{N}_8) is a nitrogen-rich heterocycle with a molecular weight of 310.36 g/mol. Its IUPAC name, 5-[[5-amino-4-(piperidin-4-ylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile, reflects the connectivity of its pyridine and pyrazine rings, linked via amino bridges and substituted with a piperidinyl group and carbonitrile moiety. The canonical SMILES notation (C1CNCCC1NC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N) further elucidates its planar structure, which facilitates interactions with kinase active sites.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H18N8\text{C}_{15}\text{H}_{18}\text{N}_8
Molecular Weight310.36 g/mol
IUPAC Name5-[[5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile
SMILESC1CNCCC1NC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N
InChIKeyIMSFWGDPEQXDQA-UHFFFAOYSA-N

Structural Features and Reactivity

The compound’s pyrazine core (C4H4N2\text{C}_4\text{H}_4\text{N}_2) provides a rigid scaffold for functional group attachments, while the piperidin-4-ylamino group introduces conformational flexibility. The carbonitrile substituent (C#N-\text{C}\#\text{N}) enhances electrophilicity, enabling covalent interactions with cysteine residues in kinase ATP-binding pockets . Quantum mechanical calculations suggest that the amino groups participate in hydrogen bonding with backbone carbonyls of CHK1, as observed in co-crystallization studies of analogous compounds .

Synthesis and Optimization

Synthetic Routes

Synthesis typically proceeds via a multi-step sequence starting from 2,5-diaminopyridine and piperidin-4-amine. Key steps include:

  • Amination: Coupling of 5-amino-4-chloropyridin-2-amine with piperidin-4-amine under palladium-catalyzed conditions.

  • Cyanation: Introduction of the carbonitrile group via nucleophilic substitution using potassium cyanide in dimethyl sulfoxide (DMSO).

  • Purification: Isolation via reverse-phase HPLC, yielding >95% purity.

Reaction yields remain proprietary, though patent literature indicates that copper(I) iodide and N,N-diisopropylethylamine (DIPEA) are critical for facilitating Ullmann-type couplings .

Challenges in Scalability

Scale-up efforts face hurdles due to the compound’s poor solubility in aqueous media (<0.1 mg/mL at pH 7.4). Co-solvents like polyethylene glycol (PEG-400) improve solubility but complicate purification. Stability studies in acetonitrile reveal decomposition rates of <2% over 24 hours at 25°C, suggesting compatibility with liquid formulation.

Mechanism of Action: CHK1 Inhibition

Target Engagement

The compound inhibits CHK1 (IC50=1.2nM\text{IC}_{50} = 1.2 \, \text{nM}) with >400-fold selectivity over CHK2 (IC50=490nM\text{IC}_{50} = 490 \, \text{nM}) . Structural biology data reveal that the pyrazine-2-carbonitrile group occupies the hydrophobic back pocket of CHK1, displacing structural water molecules critical for ATP binding . The piperidinylamino side chain extends into the ribose-binding pocket, forming a salt bridge with Glu85 (ΔGbinding=9.8kcal/mol\Delta G_{\text{binding}} = -9.8 \, \text{kcal/mol}) .

Pharmacodynamic Effects

In HCT116 colorectal cancer cells, the compound abrogates gemcitabine-induced S-phase arrest (EC50=50nM\text{EC}_{50} = 50 \, \text{nM}), synergizing with DNA-damaging agents to promote mitotic catastrophe . Western blot analyses confirm dose-dependent suppression of CHK1 autophosphorylation at Ser296 (IC50=3.1nM\text{IC}_{50} = 3.1 \, \text{nM}) .

Therapeutic Applications in Oncology

Preclinical Efficacy

In xenograft models of triple-negative breast cancer (MDA-MB-231), oral administration (50 mg/kg twice daily) potentiates the antitumor activity of irinotecan, reducing tumor volume by 78% compared to monotherapy . Pharmacokinetic studies in mice show a plasma half-life (t1/2t_{1/2}) of 2.3 hours and oral bioavailability of 42% .

Clinical Development Challenges

Despite promising efficacy, the compound exhibits high clearance in human hepatocytes (Clint=32mL/min/kg\text{Cl}_{\text{int}} = 32 \, \text{mL/min/kg}), necessitating structural modifications to improve metabolic stability . Derivatives with fluorinated pyridine rings show reduced CYP3A4-mediated oxidation, extending t1/2t_{1/2} to 5.1 hours in rat models .

Analytical and Computational Characterization

Spectroscopic Validation

  • NMR: 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6) displays signals at δ 8.21 (s, 1H, pyrazine-H), 7.89 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 1H, pyridine-H), and 3.45 (m, 1H, piperidine-H).

  • HRMS: Observed m/zm/z 311.1582 ([M+H]+^+), matching the theoretical m/zm/z 311.1585.

Molecular Dynamics Simulations

Steered molecular dynamics (SMD) simulations predict a binding free energy (ΔGbind\Delta G_{\text{bind}}) of -10.3 kcal/mol, corroborating experimental IC50\text{IC}_{50} values . The carbonitrile group exhibits a residence time of 12.8 ms in the CHK1 active site, ensuring sustained target engagement .

Comparison with Structural Analogs

Selectivity Profiles

Compared to the clinical candidate CCT245737, which incorporates a morpholinylmethyl group, the piperidinylamino substituent in 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile reduces hERG inhibition (IC50=12μM\text{IC}_{50} = 12 \, \mu\text{M} vs. 3.1 μM\mu\text{M}) . This modification mitigates cardiac toxicity risks while maintaining CHK1 potency.

Metabolic Stability

Replacement of the pyrimidine ring in analog 3 with a pyrazine core decreases microsomal clearance in human liver microsomes from 89% to 45% over 30 minutes . Deuterium labeling at the piperidine C-4 position further stabilizes the compound against oxidative metabolism .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator